BIBP 3226 trifluoroacetate is a non-peptide antagonist of the neuropeptide Y Y1 receptor and the neuropeptide FF receptor. It is recognized for its role in modulating neuropeptide signaling pathways, particularly in the context of anxiety and stress responses. The compound's chemical name is N-[(1 R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate, and it has a molecular weight of approximately 473.57 g/mol in its free base form .
BIBP 3226 trifluoroacetate is classified as a mixed receptor antagonist, specifically targeting the neuropeptide Y Y1 and neuropeptide FF receptors. It is commercially available from various suppliers, including Tocris Bioscience and R&D Systems, with a purity of ≥98% . The compound is typically utilized in laboratory research settings to explore its biological effects and potential therapeutic applications.
The synthesis of BIBP 3226 trifluoroacetate involves several steps that include the construction of the core structure followed by functionalization to yield the final product. While specific synthetic routes are proprietary, the general approach includes:
Technical details regarding specific reagents, reaction conditions, and yields are typically found in proprietary methods or specific research publications related to BIBP 3226 .
The molecular structure of BIBP 3226 trifluoroacetate can be summarized as follows:
The structure exhibits multiple functional groups that facilitate binding to its target receptors through various interactions such as hydrogen bonding and hydrophobic interactions .
BIBP 3226 trifluoroacetate primarily functions as an antagonist in various biological assays. Its key reactions include:
The mechanism of action for BIBP 3226 trifluoroacetate involves:
Relevant data includes its melting point, boiling point, and specific heat capacities which may vary based on formulation .
BIBP 3226 trifluoroacetate finds applications primarily in scientific research:
BIBP 3226 trifluoroacetate features a stereochemically defined, guanidine-rich architecture that differentiates it from peptidic NPY receptor ligands. Its core structure comprises a diphenylacetyl group linked to a D-arginine residue, which terminates in a para-hydroxybenzylamide moiety. The presence of the chiral center at the arginine residue (R-configuration) is critical for receptor recognition and antagonistic activity [4] [6]. The guanidine group within the arginine side chain serves as a key pharmacophore for ionic interactions with NPY Y1 receptor aspartate residues, while the diphenylacetyl group provides hydrophobic stabilization within the receptor pocket. This non-peptidic design enhances metabolic stability compared to endogenous NPY peptides, facilitating in vivo pharmacological studies [3]. The trifluoroacetate counterion improves solubility without participating in receptor interactions.
Table 1: Structural Features of BIBP 3226 Trifluoroacetate
Feature | Description |
---|---|
Chemical Formula | C₂₉H₃₂F₃N₅O₅ (salt) [1] |
Canonical SMILES | OC1=CC=C(CNC(C@@HCCCNC(N)=N)=O)C=C1.OC(C(F)(F)F)=O [2] |
Chirality | R-configuration at Cα of arginine residue [4] |
Key Pharmacophores | Guanidine group, diphenylacetyl, p-hydroxybenzylamide [3] |
BIBP 3226 trifluoroacetate displays significant aqueous solubility (≥12.13 mg/mL with sonication) and organic solvent compatibility, including high solubility in DMSO (≥78 mg/mL) and ethanol (≥73.2 mg/mL) [4]. This property profile enables formulation flexibility for in vitro and in vivo studies. The compound exhibits hygroscopic tendencies, requiring storage at -20°C in desiccated conditions to maintain stability [6]. Batch-to-batch variability in trifluoroacetate (TFA) stoichiometry and hydration levels is explicitly documented by suppliers. Certificates of Analysis provide batch-specific net content of the free base (molecular weight = 473.57 g/mol) rather than the salt form (molecular weight ≈ 587.59 g/mol), necessitating molar concentration adjustments for pharmacological experiments [2] [9]. The compound demonstrates sufficient stability in physiological buffers for acute experimental protocols but lacks comprehensive long-term stability data under various pH conditions.
BIBP 3226 trifluoroacetate functions as a competitive antagonist at both neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. It exhibits nanomolar affinity for rat NPY Y1 receptors (Ki = 1.1 nM), effectively inhibiting NPY-mediated vasoconstriction and central nervous system effects [2] [3]. At human NPFF2 receptors, it demonstrates moderate affinity (Ki = 79 nM) and effectively antagonizes NPFF-induced inhibition of forskolin-stimulated cAMP production in transfected CHO cells in a concentration-dependent manner [2] [4]. Functional studies reveal its ability to block NPFF-mediated biological responses in vivo, including the reversal of NPFF-induced anti-morphine effects in tail-flick tests and attenuation of NPFF-evoked hypotension in anesthetized rats [4]. The dual antagonism profile positions BIBP 3226 as a unique tool for investigating crosstalk between NPY and NPFF systems in stress responses and pain modulation.
Table 2: Functional Antagonism by BIBP 3226 Trifluoroacetate
Functional Response | Experimental System | Outcome |
---|---|---|
NPFF-inhibited cAMP production | hNPFF2-transfected CHO cells | Concentration-dependent antagonism [2] |
NPFF-induced hypotension | Urethane-anesthetized rats | Significant reduction in blood pressure response [4] |
NPFF anti-morphine effect | Mouse tail-flick assay | Complete prevention of opioid modulation [4] |
Stress-induced hypertension | Rat cardiovascular stress models | Attenuation of hypertensive response [3] |
The selectivity profile of BIBP 3226 trifluoroacetate reveals a distinct preference for NPY Y1 and NPFF receptors over related neuropeptide receptors. As documented in competitive binding assays, its affinity spans six orders of magnitude across receptors:
This selectivity enables specific interrogation of Y1 receptor physiology in systems expressing multiple NPY receptor subtypes. The >900-fold selectivity for Y1 over Y2 receptors is particularly valuable for distinguishing presynaptic (typically Y2-mediated) versus postsynaptic (Y1-mediated) NPY effects in neuronal preparations [3] [7]. Nevertheless, researchers must consider its moderate NPFF receptor affinity (especially at higher concentrations) when interpreting in vivo effects. The absence of significant binding at 60+ non-NPY receptors (including adrenergic, serotonin, and dopamine receptors) confirms its neuropeptide-specific targeting [3] [8].
Table 3: Receptor Affinity Profile of BIBP 3226 Trifluoroacetate
Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (vs. Y1) |
---|---|---|---|
NPY Y1 | Rat | 1.1 | Reference |
NPFF2 | Human | 79 | 72-fold lower |
NPFF | Rat | 108 | 98-fold lower |
NPY Y2 | Rat | >1000 | >900-fold lower |
NPY Y4 | Rat | >1000 | >900-fold lower |
NPY Y5 | Rat | >1000 | >900-fold lower |
Data compiled from [2] [4] [10]
Table 4: BIBP 3226 Trifluoroacetate Nomenclature
Nomenclature Type | Designation |
---|---|
Systematic Name | (R)-2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide 2,2,2-trifluoroacetate |
IUPAC Name | (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid [10] |
Common Synonyms | BIBP 3226 TFA salt; Diphenylacetyl-D-Arg-4-hydroxybenzylamide trifluoroacetate; N2-(Diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide trifluoroacetate [6] |
CAS Number | 1068148-47-9 [10] |
PubChem CID | 56972180 [1] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8